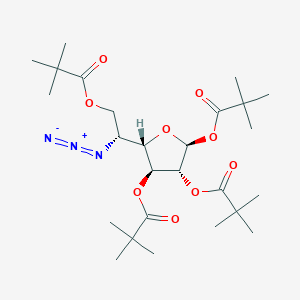

5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Azido-5-deoxy-beta-D-galactofuranose derivatives are crucial in the synthesis of complex carbohydrates and glycoconjugates, primarily due to their role in biological processes and their potential in therapeutic agent development. These compounds serve as key intermediates in the construction of glycosidic bonds, facilitating the study of carbohydrate-mediated biological events.

Synthesis Analysis

The synthesis of derivatives of 5-deoxy-beta-D-galactofuranose, such as 5-azido-5-deoxy derivatives, often involves starting from D-galacturonic acid or other galactose derivatives. These processes may include steps like photoinduced electron transfer (PET) deoxygenation, per-O-acetylation, and SnCl4-promoted glycosylation to achieve the desired azido-functionalized furanose compounds (Bordoni, Marino, & de Lederkremer, 2010).

Scientific Research Applications

Synthesis and Derivative Formation

5-Azido-5-deoxy-beta-D-galactofuranose derivatives are often utilized in the synthesis of complex carbohydrates and glycoconjugates. These derivatives serve as key intermediates in various synthetic routes. For example, Tanahashi, Kiso, and Hasegawa (1983) demonstrated the synthesis of 2-acetamido-2-deoxy-5-thio-α-D-galactopyranose, highlighting the versatility of galactofuranose derivatives in carbohydrate chemistry (Tanahashi, Kiso, & Hasegawa, 1983).

Enzymatic Characterization Tools

Derivatives of 5-Azido-5-deoxy-beta-D-galactofuranose are used to study enzymatic activities. Bordoni, de Lederkremer, and Marino (2010) synthesized derivatives of 5-deoxy-beta-D-galactofuranose to characterize beta-D-galactofuranosidases, providing insights into enzyme-substrate interactions (Bordoni, de Lederkremer, & Marino, 2010).

Antimicrobial and Antileishmanial Activities

5-Azido-5-deoxy-beta-D-galactofuranose derivatives have been explored for their potential antimicrobial properties. Suleman et al. (2014) investigated the effects of alkyl-galactofuranoside derivatives on Leishmania donovani, demonstrating the antimicrobial potential of these compounds (Suleman et al., 2014).

Catalytic Activity Studies

In the field of polymer science, derivatives of 5-Azido-5-deoxy-beta-D-galactofuranose have been synthesized and used to study their catalytic activities. Han, Yoo, Kim, Lee, and Chang (1997) synthesized ribofuranose-containing polymers and evaluated their catalytic activity, demonstrating the applicability of these derivatives in polymer chemistry (Han, Yoo, Kim, Lee, & Chang, 1997).

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of α-glycosidase inhibitor .

Biochemical Pathways

The compound is involved in the biochemical pathway leading to the synthesis of α-Glycosidase inhibitors . These inhibitors can affect the carbohydrate metabolism pathway by preventing the breakdown of complex carbohydrates.

properties

IUPAC Name |

[(2R)-2-azido-2-[(2S,3S,4R,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N3O9/c1-23(2,3)19(30)34-13-14(28-29-27)15-16(36-20(31)24(4,5)6)17(37-21(32)25(7,8)9)18(35-15)38-22(33)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15+,16+,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKYKJIAGQRDOG-ICUGJSFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)